![molecular formula C10H9NO5 B1529933 3-(3-Nitrophenyl)oxetane-3-carboxylic acid CAS No. 1393552-25-4](/img/structure/B1529933.png)
3-(3-Nitrophenyl)oxetane-3-carboxylic acid
Overview
Description
3-(3-Nitrophenyl)oxetane-3-carboxylic acid (3-NPO) is a synthetic organic compound with a wide range of uses in scientific research. It is a versatile molecule that can be used for a variety of purposes, including synthesis, drug development, and biochemical studies.
Scientific Research Applications
Bioisosteric Potential of Oxetane Derivatives
Oxetane rings, including structures like 3-(3-Nitrophenyl)oxetane-3-carboxylic acid, have been explored for their potential as bioisosteres of the carboxylic acid functional group due to their ability to mimic the carbonyl moiety. In research led by Lassalas et al. (2017), oxetan-3-ol and thietan-3-ol, along with their sulfoxide and sulfone derivatives, were synthesized and evaluated to assess their physicochemical properties and efficacy as carboxylic acid bioisosteres. This study provided insights into the use of oxetane derivatives in medicinal chemistry, suggesting that these compounds could serve as viable isosteric replacements for carboxylic acid in drug molecules, potentially influencing drug design and development by offering alternatives with possibly improved pharmacokinetic or pharmacodynamic profiles (Lassalas et al., 2017).
Magnetic Properties of Organic Nitroxides
In a study focused on the magnetic properties of conjugated organic nitroxides, Field and Lahti (2003) examined the structural and magnetic interactions in β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid. This compound demonstrated unique magnetic behavior attributable to the specific arrangement and interactions of its nitroxide groups. Such findings underscore the relevance of organic nitroxides, possibly including derivatives of 3-(3-Nitrophenyl)oxetane-3-carboxylic acid, in the development of materials with specific magnetic properties, which could have applications in data storage, spintronics, or as MRI contrast agents (Field & Lahti, 2003).
Hydrogen Bonding and Molecular Structure
The study of hydrogen bonding and molecular structure is crucial in understanding the physicochemical characteristics of compounds like 3-(3-Nitrophenyl)oxetane-3-carboxylic acid. Research by Glidewell et al. (2003) on 3-nitrophthalic acid highlighted the significance of O-H...O hydrogen bonds in forming molecular sheets, which are further linked by C-H...O hydrogen bonds, creating a three-dimensional framework. Such structural insights are vital for the rational design of new materials and pharmaceuticals, where the arrangement of hydrogen bonds can influence solubility, stability, and reactivity (Glidewell et al., 2003).
properties
IUPAC Name |
3-(3-nitrophenyl)oxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-9(13)10(5-16-6-10)7-2-1-3-8(4-7)11(14)15/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXBBJGVGNFHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)oxetane-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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